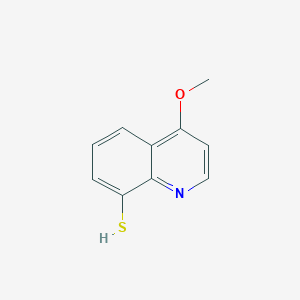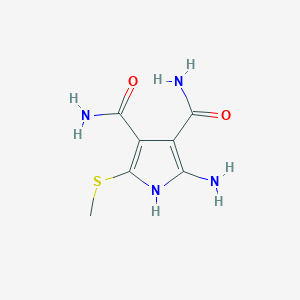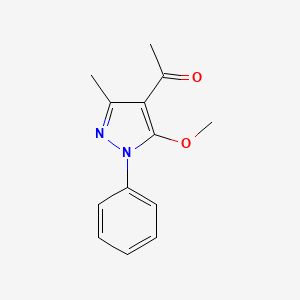
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an isopropylthio group and a phenyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of isoxazole derivatives with isopropylthiol and appropriate reagents to introduce the isopropylthio group. One common method involves the use of base-catalyzed reactions to facilitate the addition of the isopropylthio group to the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopropylthio group or to modify the isoxazole ring.
Substitution: The phenyl group or the isopropylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of isoxazole derivatives with modified functional groups.
科学研究应用
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the isopropylthio group can play crucial roles in binding to these targets and modulating their activity. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
4-((Methylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of an isopropylthio group.
4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with an ethylthio group instead of an isopropylthio group.
4-((Phenylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a phenylthio group instead of an isopropylthio group.
Uniqueness
The uniqueness of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one lies in its specific functional groups, which can impart distinct chemical and biological properties. The isopropylthio group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC 名称 |
(4Z)-3-phenyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2S/c1-9(2)17-8-11-12(14-16-13(11)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- |
InChI 键 |
KSZFOEZXBLXWJS-FLIBITNWSA-N |
手性 SMILES |
CC(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


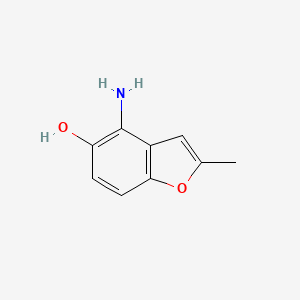
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)

![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)
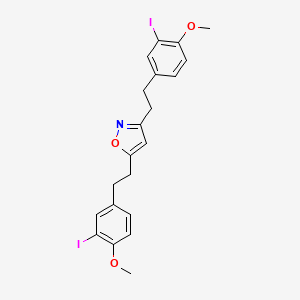
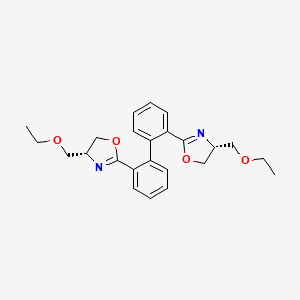
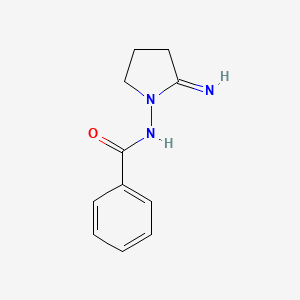
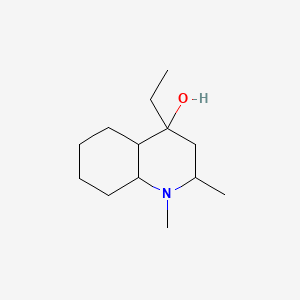
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
